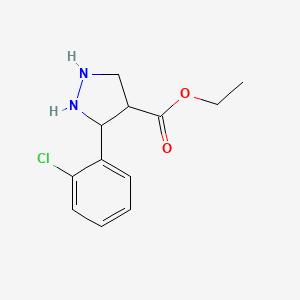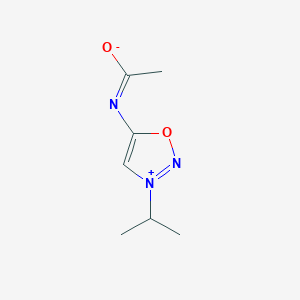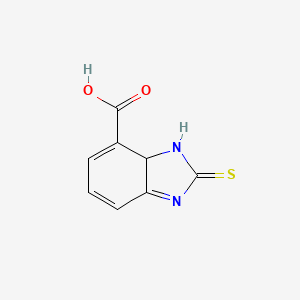
2-Sulfanylidene-3,3a-dihydrobenzimidazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Sulfanylidene-3,3a-dihydrobenzimidazole-4-carboxylic acid is a heterocyclic compound that features a benzimidazole core fused with a carboxylic acid group and a sulfanylidene moiety. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-sulfanylidene-3,3a-dihydrobenzimidazole-4-carboxylic acid typically involves the condensation of o-phenylenediamine with carbon disulfide in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .
Industrial Production Methods
Green chemistry principles, such as the use of water as a solvent, may be employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-Sulfanylidene-3,3a-dihydrobenzimidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products
Major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted benzimidazole derivatives .
Applications De Recherche Scientifique
2-Sulfanylidene-3,3a-dihydrobenzimidazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as an enzyme inhibitor and its potential therapeutic uses.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-sulfanylidene-3,3a-dihydrobenzimidazole-4-carboxylic acid involves its interaction with various molecular targets. The benzimidazole core can inhibit enzymes by mimicking natural substrates, while the sulfanylidene and carboxylic acid groups enhance binding affinity and specificity . Pathways involved include inhibition of DNA synthesis and disruption of cellular metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: Shares the core structure but lacks the sulfanylidene and carboxylic acid groups.
Indole: Another heterocyclic compound with a similar aromatic structure but different functional groups.
Uniqueness
2-Sulfanylidene-3,3a-dihydrobenzimidazole-4-carboxylic acid is unique due to its combination of a benzimidazole core with a sulfanylidene and carboxylic acid group, which imparts distinct chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C8H6N2O2S |
|---|---|
Poids moléculaire |
194.21 g/mol |
Nom IUPAC |
2-sulfanylidene-3,3a-dihydrobenzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C8H6N2O2S/c11-7(12)4-2-1-3-5-6(4)10-8(13)9-5/h1-3,6H,(H,10,13)(H,11,12) |
Clé InChI |
SEDCSLXRYZINRL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC(=S)NC2C(=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-1-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine](/img/structure/B12347365.png)
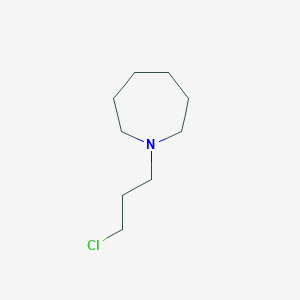
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperazine hydrochloride](/img/structure/B12347380.png)
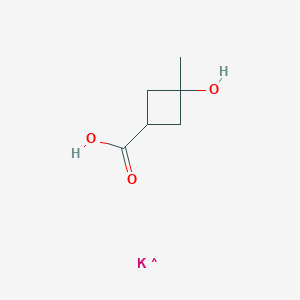
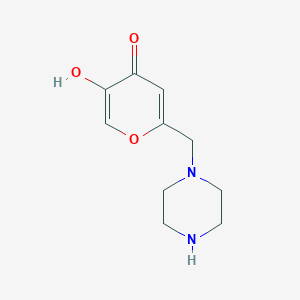
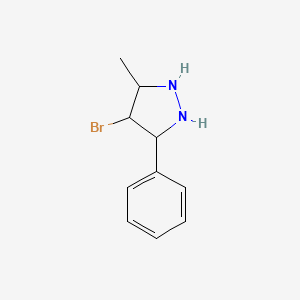

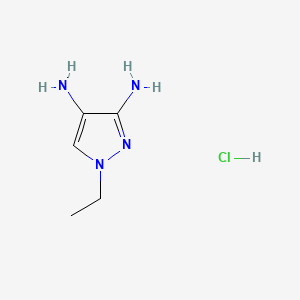
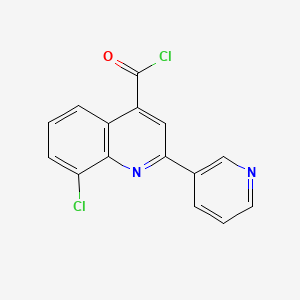
![8-bromo-8H-pyrido[3,4-b]pyrazin-5-one](/img/structure/B12347421.png)
![4-[[(1-ethylpyrazol-4-yl)methylamino]methyl]-N,N-dimethylaniline;hydrochloride](/img/structure/B12347427.png)
